molecular formula C27H28N2O5S B3287699 2-[2-(3,4-dimethoxyphenyl)-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-5-yl]-N-(4-ethoxyphenyl)acetamide CAS No. 847487-31-4

2-[2-(3,4-dimethoxyphenyl)-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-5-yl]-N-(4-ethoxyphenyl)acetamide

Cat. No.: B3287699
CAS No.: 847487-31-4
M. Wt: 492.6 g/mol
InChI Key: LKRYFFZUPBDTHA-UHFFFAOYSA-N
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Description

2-[2-(3,4-dimethoxyphenyl)-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-5-yl]-N-(4-ethoxyphenyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzothiazepine core, which is known for its diverse biological activities. The presence of methoxy and ethoxy groups further enhances its chemical properties, making it a subject of interest in medicinal chemistry and pharmacology.

Preparation Methods

The synthesis of 2-[2-(3,4-dimethoxyphenyl)-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-5-yl]-N-(4-ethoxyphenyl)acetamide involves multiple steps, starting from readily available precursors. The general synthetic route includes:

    Formation of the benzothiazepine core: This step typically involves the cyclization of a suitable precursor, such as 2-aminothiophenol, with a carbonyl compound under acidic or basic conditions.

    Introduction of the dimethoxyphenyl group: This can be achieved through a Friedel-Crafts acylation reaction, where the benzothiazepine core is reacted with 3,4-dimethoxybenzoyl chloride in the presence of a Lewis acid catalyst.

    Attachment of the ethoxyphenylacetamide moiety: This step involves the reaction of the intermediate with 4-ethoxyaniline and acetic anhydride under appropriate conditions to form the final product.

Industrial production methods may involve optimization of these steps to improve yield and purity, including the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

2-[2-(3,4-dimethoxyphenyl)-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-5-yl]-N-(4-ethoxyphenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the carbonyl group to an alcohol.

    Substitution: The methoxy and ethoxy groups can undergo nucleophilic substitution reactions with reagents like sodium hydride or lithium aluminum hydride, leading to the formation of demethylated or deethoxylated products.

Scientific Research Applications

2-[2-(3,4-dimethoxyphenyl)-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-5-yl]-N-(4-ethoxyphenyl)acetamide has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studying reaction mechanisms and developing new synthetic methodologies.

    Biology: The compound’s potential biological activities, such as anti-inflammatory, antimicrobial, and anticancer properties, make it a valuable tool in biological research.

    Medicine: Its pharmacological properties are being explored for the development of new therapeutic agents, particularly in the treatment of cardiovascular diseases and neurological disorders.

    Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[2-(3,4-dimethoxyphenyl)-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-5-yl]-N-(4-ethoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The benzothiazepine core is known to interact with calcium channels, modulating their activity and leading to various physiological effects. Additionally, the compound may inhibit certain enzymes or receptors, contributing to its biological activities.

Comparison with Similar Compounds

2-[2-(3,4-dimethoxyphenyl)-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-5-yl]-N-(4-ethoxyphenyl)acetamide can be compared with similar compounds such as:

    Diltiazem: A well-known benzothiazepine derivative used as a calcium channel blocker in the treatment of hypertension and angina.

    Verapamil: Another calcium channel blocker with a different chemical structure but similar pharmacological effects.

    Nifedipine: A dihydropyridine calcium channel blocker with distinct structural features and therapeutic applications.

The uniqueness of this compound lies in its specific substitution pattern and the presence of both methoxy and ethoxy groups, which may confer unique biological activities and chemical reactivity.

Properties

IUPAC Name

2-[2-(3,4-dimethoxyphenyl)-4-oxo-2,3-dihydro-1,5-benzothiazepin-5-yl]-N-(4-ethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H28N2O5S/c1-4-34-20-12-10-19(11-13-20)28-26(30)17-29-21-7-5-6-8-24(21)35-25(16-27(29)31)18-9-14-22(32-2)23(15-18)33-3/h5-15,25H,4,16-17H2,1-3H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKRYFFZUPBDTHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CN2C(=O)CC(SC3=CC=CC=C32)C4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H28N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[2-(3,4-dimethoxyphenyl)-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-5-yl]-N-(4-ethoxyphenyl)acetamide
Reactant of Route 2
2-[2-(3,4-dimethoxyphenyl)-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-5-yl]-N-(4-ethoxyphenyl)acetamide
Reactant of Route 3
2-[2-(3,4-dimethoxyphenyl)-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-5-yl]-N-(4-ethoxyphenyl)acetamide
Reactant of Route 4
Reactant of Route 4
2-[2-(3,4-dimethoxyphenyl)-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-5-yl]-N-(4-ethoxyphenyl)acetamide
Reactant of Route 5
Reactant of Route 5
2-[2-(3,4-dimethoxyphenyl)-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-5-yl]-N-(4-ethoxyphenyl)acetamide
Reactant of Route 6
Reactant of Route 6
2-[2-(3,4-dimethoxyphenyl)-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-5-yl]-N-(4-ethoxyphenyl)acetamide

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